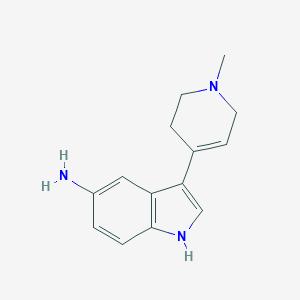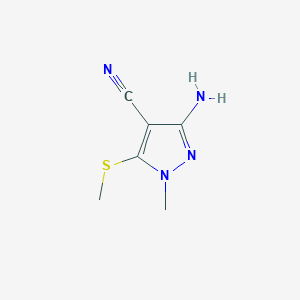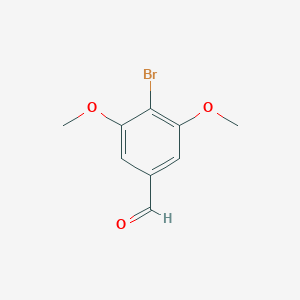
tert-Butyl(dibromomethyl)dimethylsilane
Overview
Description
tert-Butyl(dibromomethyl)dimethylsilane: is an organosilicon compound with the molecular formula C7H16Br2Si . It is characterized by the presence of a tert-butyl group, two bromomethyl groups, and a dimethylsilyl group. This compound is often used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl(dibromomethyl)dimethylsilane can be synthesized through the reaction of tert-butyl(dimethylsilyl)methanol with bromine. The reaction typically occurs under controlled conditions to ensure the selective formation of the dibromomethyl group. The general reaction scheme is as follows:
(CH3)3CSi(CH3)2CH2OH+Br2→(CH3)3CSi(CH3)2CHBr2+H2O
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve the use of specialized equipment to handle bromine safely and efficiently.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl(dibromomethyl)dimethylsilane can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form tert-butyl(dimethylsilyl)methane.
Oxidation Reactions: Oxidation can lead to the formation of tert-butyl(dimethylsilyl)formaldehyde.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide or potassium fluoride in polar aprotic solvents like acetone or dimethyl sulfoxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like chromium trioxide or potassium permanganate are employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as tert-butyl(dimethylsilyl)methyl iodide.
Reduction: tert-Butyl(dimethylsilyl)methane.
Oxidation: tert-Butyl(dimethylsilyl)formaldehyde.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for introducing the tert-butyl(dimethylsilyl)methyl group into molecules.
- Acts as a precursor for the synthesis of more complex organosilicon compounds.
Biology and Medicine:
- Investigated for potential use in drug delivery systems due to its stability and reactivity.
- Studied for its role in modifying biomolecules to enhance their properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl(dibromomethyl)dimethylsilane involves its ability to undergo various chemical reactions due to the presence of reactive bromomethyl groups. These groups can participate in nucleophilic substitution, reduction, and oxidation reactions, allowing the compound to modify other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- tert-Butyl(chloromethyl)dimethylsilane
- tert-Butyl(dimethylsilyl)methane
- tert-Butyl(dimethylsilyl)formaldehyde
Comparison:
- tert-Butyl(chloromethyl)dimethylsilane: Similar in structure but contains a chloromethyl group instead of a dibromomethyl group. It is less reactive in nucleophilic substitution reactions.
- tert-Butyl(dimethylsilyl)methane: Lacks the bromomethyl groups, making it less reactive in substitution and oxidation reactions.
- tert-Butyl(dimethylsilyl)formaldehyde: An oxidation product of tert-Butyl(dibromomethyl)dimethylsilane, used in different synthetic applications.
Uniqueness: this compound is unique due to the presence of two bromomethyl groups, which confer high reactivity and versatility in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
tert-butyl-(dibromomethyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Br2Si/c1-7(2,3)10(4,5)6(8)9/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINIZQRUNWPXNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Br2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402760 | |
| Record name | tert-Butyl(dibromomethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148259-35-2 | |
| Record name | tert-Butyl(dibromomethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)







![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)


![[(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL](/img/structure/B126849.png)
